molecular formula C10H7ClF3N3S B8044352 2-(5-Aminopyrazol-1-yl)-3-chloro-5-(trifluoromethyl)benzenethiol

2-(5-Aminopyrazol-1-yl)-3-chloro-5-(trifluoromethyl)benzenethiol

Cat. No.: B8044352
M. Wt: 293.70 g/mol
InChI Key: HJHCMDCEZNFBAZ-UHFFFAOYSA-N
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Description

2-(5-Aminopyrazol-1-yl)-3-chloro-5-(trifluoromethyl)benzenethiol is a complex organic compound characterized by its unique structure, which includes a pyrazolyl group, a chloro group, a trifluoromethyl group, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Aminopyrazol-1-yl)-3-chloro-5-(trifluoromethyl)benzenethiol typically involves multiple steps, starting with the preparation of the pyrazolyl core. One common method is the reaction of hydrazine with a suitable diketone to form the pyrazole ring, followed by subsequent functionalization to introduce the chloro, trifluoromethyl, and thiol groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the chloro group.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Sulfonic acid derivatives.

  • Reduction: Chloro-substituted derivatives.

  • Substitution: Various substituted pyrazoles and benzenethiols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 2-(5-Aminopyrazol-1-yl)-3-chloro-5-(trifluoromethyl)benzenethiol can be used as a probe to study biological systems. Its reactivity with specific biomolecules can provide insights into biological processes and pathways.

Medicine: This compound has potential applications in medicinal chemistry, where it can be used as a precursor for the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 2-(5-Aminopyrazol-1-yl)-3-chloro-5-(trifluoromethyl)benzenethiol exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

  • 2-(5-Aminopyrazol-1-yl)-3-bromo-5-(trifluoromethyl)benzenethiol

  • 2-(5-Aminopyrazol-1-yl)-3-fluoro-5-(trifluoromethyl)benzenethiol

  • 2-(5-Aminopyrazol-1-yl)-3-iodo-5-(trifluoromethyl)benzenethiol

Uniqueness: 2-(5-Aminopyrazol-1-yl)-3-chloro-5-(trifluoromethyl)benzenethiol stands out due to its specific combination of functional groups, which can lead to unique reactivity and applications compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatility and unique properties make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

2-(5-aminopyrazol-1-yl)-3-chloro-5-(trifluoromethyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3N3S/c11-6-3-5(10(12,13)14)4-7(18)9(6)17-8(15)1-2-16-17/h1-4,18H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHCMDCEZNFBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)C2=C(C=C(C=C2Cl)C(F)(F)F)S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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